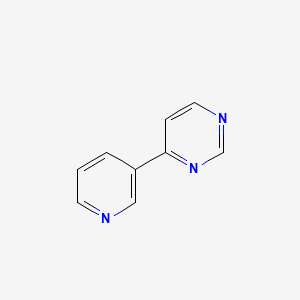![molecular formula C9H17NO B11918209 1-Methyl-1-azaspiro[4.4]nonan-4-ol](/img/structure/B11918209.png)
1-Methyl-1-azaspiro[4.4]nonan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-azaspiro[4.4]nonan-4-ol ist eine chemische Verbindung mit einer einzigartigen spirocyclischen Struktur. Sie zeichnet sich durch eine Spiroverbindung aus, bei der ein Stickstoffatom Teil des Ringsystems ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-Methyl-1-azaspiro[4.4]nonan-4-ol kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die intramolekulare Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. So kann beispielsweise die Reaktion von 1,1-disubstituierten Alkenen mit Nitronen die gewünschte spirocyclische Verbindung ergeben . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Katalysators und eine kontrollierte Temperatur, um die Bildung der spirocyclischen Struktur sicherzustellen.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dies beinhaltet häufig die Verwendung von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungsverfahren, um sicherzustellen, dass die Verbindung den industriellen Standards entspricht.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-Methyl-1-azaspiro[4.4]nonan-4-ol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch das Vorhandensein von funktionellen Gruppen im Molekül erleichtert.
Häufige Reagenzien und Bedingungen:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen oxidiert werden.
Reduktion: Die Reduktion kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators erreicht werden.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kalium-tert-butoxid auftreten.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu entsprechenden Ketonen oder Aldehyden führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-azaspiro[4.4]nonan-4-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antiviraler Eigenschaften.
Medizin: Es laufen Forschungen, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten, einschließlich neurologischer Erkrankungen, zu erforschen.
Industrie: Es wird bei der Produktion von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Ähnliche Verbindungen:
1-Methyl-1-azaspiro[4.4]nonan-4-on: Diese Verbindung ist strukturell ähnlich, enthält jedoch eine Ketongruppe anstelle einer Hydroxylgruppe.
6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonan: Eine weitere verwandte Verbindung mit einem anderen Substitutionsschema.
Einzigartigkeit: this compound ist aufgrund seiner spezifischen spirocyclischen Struktur und dem Vorhandensein einer Hydroxylgruppe einzigartig, die bestimmte chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-azaspiro[4.4]nonan-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1-azaspiro[4.4]nonan-4-one: This compound is structurally similar but contains a ketone group instead of a hydroxyl group.
6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane: Another related compound with a different substitution pattern.
Uniqueness: 1-Methyl-1-azaspiro[4.4]nonan-4-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1-methyl-1-azaspiro[4.4]nonan-4-ol |
InChI |
InChI=1S/C9H17NO/c1-10-7-4-8(11)9(10)5-2-3-6-9/h8,11H,2-7H2,1H3 |
InChI-Schlüssel |
VECFOENRHVJECN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C12CCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


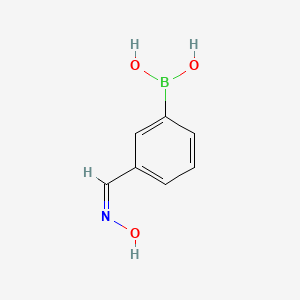
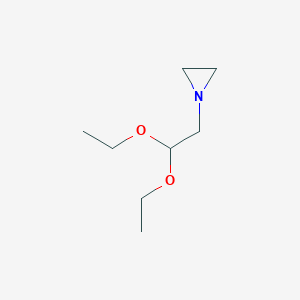

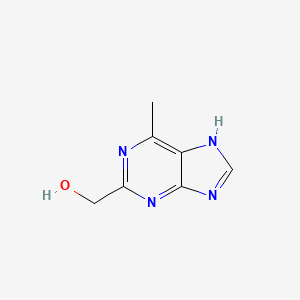
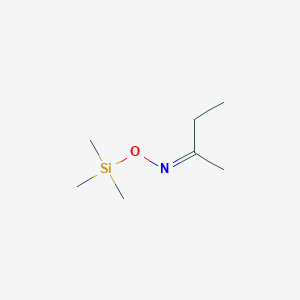

![1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone](/img/structure/B11918164.png)




![1h-Indeno[5,6-c][1,2,5]oxadiazole](/img/structure/B11918186.png)

